molecular formula C28H36N2O3S B1670376 di-4-Anepps CAS No. 90134-00-2

di-4-Anepps

Cat. No.: B1670376
CAS No.: 90134-00-2
M. Wt: 480.7 g/mol
InChI Key: HAPJROQJVSPKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Di-4-ANEPPS is a voltage-sensitive dye that primarily targets the cell membrane . It is used to detect transient changes in membrane potential in excitable cells such as neurons and cardiac cells . The dye is non-fluorescent until bound to membranes .

Mode of Action

This compound operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . When the membrane potential changes, the fluorescence excitation intensity of the dye also changes . This allows this compound to detect fast and transient potential changes in cells .

Biochemical Pathways

This compound is involved in the detection of changes in membrane potential, which plays a central role in many physiological processes, including nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating . The dye’s fluorescence properties change in response to electrical potential changes in their environment, providing an indirect method of detecting the translocation of ions across the membrane .

Pharmacokinetics

This compound is rapidly internalized by cells, making it primarily used for short-term experiments . It is soluble in ethanol, DMSO, and DMF . The dye is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .

Result of Action

The use of this compound leads to the detection of submillisecond membrane potential changes . It allows reaching a time resolution better than 1 ms and exhibits changes in fluorescence of up to 10% per 100 mV . It is a common tool for mapping cardiac electrical activity .

Action Environment

The spectral properties of this compound are highly dependent on the environment . The dye’s fluorescence properties can change in response to the surrounding electric field . The fluorescence excitation/emission maxima of this compound bound to neuronal membranes are 475/617 nm . Both this compound and di-8-ANEPPS respond to increases in membrane potential (hyperpolarization) with a decrease in fluorescence excited at approximately 440 nm and an increase in fluorescence excited at 530 nm . These spectral shifts permit the use of ratiometric methods to correlate the change in fluorescence signal with membrane potential .

Biochemical Analysis

Biochemical Properties

Di-4-Anepps plays a crucial role in biochemical reactions by interacting with cell membranes and altering its fluorescence properties in response to changes in membrane potential. This compound interacts with various biomolecules, including lipids and proteins, within the cell membrane. The interaction with lipids is particularly significant as it influences the dye’s voltage-sensing capabilities . Additionally, this compound can modulate the activity of ion channels and transporters, affecting the overall membrane potential and cellular function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cardiac cells, for instance, it modulates electrical activity and can influence the progression of myocardial ischemia . The compound affects cell signaling pathways by altering the membrane potential, which in turn can impact gene expression and cellular metabolism. In yeast cells, this compound has been used to measure changes in plasma membrane potential, demonstrating its versatility in different cellular contexts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the cell membrane and responding to changes in electrical potential. This binding interaction alters the dye’s fluorescence properties, allowing researchers to visualize and measure membrane potential changes. This compound can inhibit or activate ion channels, thereby influencing the flow of ions across the membrane and affecting cellular electrical activity . Additionally, changes in gene expression can occur as a result of altered membrane potential, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence the accuracy and reliability of measurements. Studies have shown that this compound can cause short-term changes in impulse conduction and heart rate in isolated heart models, with some effects being irreversible . Long-term effects on cellular function, such as changes in membrane potential and electrical activity, have also been observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively measure membrane potential changes without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as arrhythmogenicity and impaired cardiac function . It is important to determine the optimal dosage to balance the benefits of accurate measurements with the potential risks of toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to membrane potential regulation. The compound interacts with enzymes and cofactors that influence ion transport and membrane potential. For example, this compound can affect the activity of H±ATPase, an enzyme involved in maintaining the electrochemical gradient across the membrane . These interactions can impact metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with cell membranes. The compound can bind to specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution is crucial for its function as a voltage-sensitive dye, as it needs to be present in the membrane to accurately measure potential changes.

Subcellular Localization

This compound is predominantly localized in the cell membrane, where it exerts its voltage-sensing effects. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to ion channels and transporters to effectively measure membrane potential changes . Targeting signals and post-translational modifications may direct this compound to specific membrane regions, enhancing its voltage-sensing capabilities.

Preparation Methods

The synthesis of Di-4-ANEPPS involves the reaction of 4-(2-(6-(dibutylamino)-2-naphthalenyl)ethenyl)pyridine with 1,3-propane sultone in the presence of a base. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

Di-4-ANEPPS primarily undergoes reactions related to its fluorescence properties. It exhibits a potential-dependent shift in its excitation spectra, which allows for the quantitation of membrane potential using excitation ratio measurements. The dye is nonfluorescent until it binds to membranes, where it then fluoresces in response to changes in the surrounding electric field .

Scientific Research Applications

Di-4-ANEPPS is extensively used in scientific research for studying membrane potential changes in excitable cells. Its applications include:

Comparison with Similar Compounds

Di-4-ANEPPS is part of the ANEP (AminoNaphthylEthenylPyridinium) dye family, which includes other compounds such as Di-8-ANEPPS and Di-2-ANEPEQ. Compared to these dyes, this compound exhibits the most consistent potentiometric response across different cell and tissue types. Di-8-ANEPPS has better lipophilicity and is more suitable for long-term experiments, while Di-2-ANEPEQ is water-soluble and used in aqueous environments .

Properties

IUPAC Name

3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPJROQJVSPKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90134-00-2
Record name 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-4-Anepps
Reactant of Route 2
Reactant of Route 2
di-4-Anepps
Reactant of Route 3
Reactant of Route 3
di-4-Anepps
Reactant of Route 4
Reactant of Route 4
di-4-Anepps
Reactant of Route 5
Reactant of Route 5
di-4-Anepps
Reactant of Route 6
Reactant of Route 6
di-4-Anepps

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.